(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Catalog No.
S712513
CAS No.
389057-34-5
M.F
C22H23NO4
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)ami...

CAS Number

389057-34-5

Product Name

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

IUPAC Name

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m1/s1

InChI Key

NZMNDTGOODAUNI-UYAOXDASSA-N

SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-D-Dab(Alloc)-OH is a building block used in the solid-phase peptide synthesis (SPPS) technique for the incorporation of D-diaminobutyric acid (D-Dab) residues with an Alloc protecting group on the side chain. SPPS is a widely used method for the controlled and efficient synthesis of peptides, which are chains of amino acids. Fmoc-D-Dab(Alloc)-OH allows researchers to introduce D-enantiomers of Dab into peptides, which can be crucial for studying the effect of stereochemistry on peptide function.

Here are some examples of research using Fmoc-D-Dab(Alloc)-OH for peptide synthesis:

  • Development of novel peptide antibiotics: Researchers have used Fmoc-D-Dab(Alloc)-OH to synthesize D-peptide antibiotics with potential therapeutic applications [].
  • Investigation of protein-protein interactions: Fmoc-D-Dab(Alloc)-OH can be used to create D-peptides that mimic protein motifs, aiding in the study of protein-protein interactions [].
  • Design of peptidomimetics: Fmoc-D-Dab(Alloc)-OH can be incorporated into peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability or other desirable properties [].

(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring, amino and carboxylic acid functional groups, and a fluorenylmethoxycarbonyl protecting group. The presence of these groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid can be analyzed through various types of reactions:

  • Amide Formation: The amino group can react with carboxylic acids to form amides, a key reaction in peptide synthesis.
  • Hydrolysis: Under acidic or basic conditions, the fluorenylmethoxycarbonyl group can be removed to yield the free amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful for drug delivery systems.

These reactions are mediated by enzymes in biological systems, emphasizing the importance of understanding their mechanisms for applications in drug design and synthesis

The biological activity of this compound is largely attributed to its structural components. Compounds with similar structures have been found to exhibit:

  • Antioxidant Properties: The presence of the aromatic fluorenyl moiety can contribute to electron delocalization, enhancing antioxidant activity .
  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, suggesting potential for therapeutic applications .
  • Enzyme Inhibition: The structural features may allow interaction with specific enzyme active sites, potentially inhibiting their function .

Synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves multi-step organic reactions:

  • Formation of the Cyclohexane Framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: The amino and carboxylic acid groups are introduced via nucleophilic substitution or coupling reactions.
  • Protection of Functional Groups: The fluorenylmethoxycarbonyl group is used to protect the amino group during synthesis, allowing selective reactions without interference.

These methods require careful optimization to ensure high yields and purity .

The potential applications of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid include:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Biotechnology: Used as a building block in peptide synthesis and drug formulation.
  • Research

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Molecular Docking Studies: These computational studies predict how the compound interacts with various biological targets, providing insights into its potential efficacy and mechanism of action .
  • In Vitro Assays: Testing on cell lines can reveal its biological effects and toxicity profiles .
  • Structure-Activity Relationship Analysis: Evaluating how modifications to the structure affect biological activity helps guide further development .

Several compounds share structural similarities with (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, including:

Compound NameKey Features
1. 4-Aminobenzoic AcidSimple aromatic amine; used in local anesthetics
2. N-Boc-L-ValineValine derivative; used in peptide synthesis
3. Fluorenylmethoxycarbonyl-L-alanineSimilar protecting group; used in peptide synthesis

These compounds highlight the versatility of protecting groups and functional modifications in organic synthesis. Each has unique properties that influence its biological activity and application potential.

The uniqueness of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid lies in its specific stereochemistry and combination of functional groups, which may confer distinct biological activities compared to its analogs. Understanding these differences is essential for advancing its use in medicinal chemistry and related fields.

XLogP3

4.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Wikipedia

(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Dates

Modify: 2023-08-15

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